N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide
Overview
Description
N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further substituted with trifluorobenzamide. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form N-(4-carbamoylphenyl)-4-nitrobenzamide . This intermediate is then reduced to obtain the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts to enhance the yield and efficiency of the process.
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. The process involves the use of safer and more economical reagents and solvents. The overall yield of the industrial synthesis can be higher than 78%, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups, which is a crucial step in its synthesis.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the phenyl ring.
Scientific Research Applications
N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit specific enzymes, thereby affecting cellular processes and pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the synthesis of Pigment Yellow 181.
Para-aminobenzoic acid derivatives: These compounds share structural similarities and have various biological activities.
Uniqueness
N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O2/c15-10-6-5-9(11(16)12(10)17)14(21)19-8-3-1-7(2-4-8)13(18)20/h1-6H,(H2,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXPCGGYKWDPMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C(=C(C=C2)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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